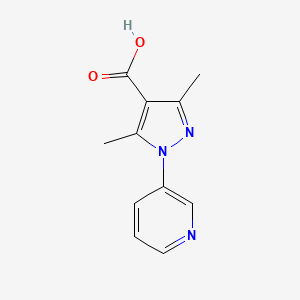

3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

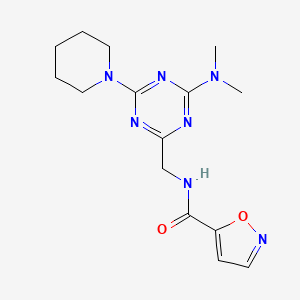

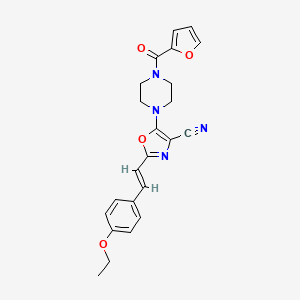

“3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound involves a targeted approach, creating a number of potentially biologically active derivatives . The synthesis process involves reactions with aryl isocyanate, aryl and alkyl isothiocyanates .Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was ascertained via X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用

Functionalization and Synthesis of Derivatives

Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, highlighting the synthesis of complex molecules and providing insights into reaction mechanisms through both experimental and theoretical studies Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.

Corrosion Inhibition

Bouklah, Attayibat, Hammouti, Ramdani, Radi, and Benkaddour (2005) investigated pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, for their effectiveness as corrosion inhibitors for steel in a hydrochloric acid solution. Their study highlighted the potential of these compounds in protecting metals against corrosion, contributing to materials science and engineering Pyridine–pyrazole compound as inhibitor for steel in 1 M HCl.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Zhao, Chu, Gao, Huang, and Qu (2014) prepared a new pyrazole-carboxylate type ligand and employed it to synthesize coordination complexes with nickel, silver, and cadmium. These complexes showcased different structural types and potential applications in catalysis, gas storage, and separation technologies Three coordination polymers of transition metals built using HPPC ligand: Crystal structures and novel topology.

Catalysis and Organic Transformations

Chigorina, Bespalov, and Dotsenko (2019) explored the reactions of 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole with various reactants, demonstrating the synthesis of novel cyanoacetamide derivatives. This work illustrates the compound's utility in synthesizing heterocyclic compounds with potential biological activities Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.

作用機序

将来の方向性

特性

IUPAC Name |

3,5-dimethyl-1-pyridin-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQBHALODATQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CN=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)